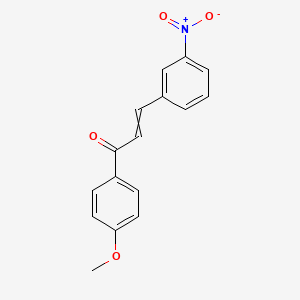
2-Cinnamylsuccinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cinnamylsuccinic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a cinnamyl group attached to the succinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: 2-Cinnamylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of cinnamyl bromide with diethyl succinate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 2-Cinnamylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamyl group to a saturated alkyl chain.
Substitution: The aromatic ring of the cinnamyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of cinnamylsuccinic acid derivatives with additional carboxyl or keto groups.
Reduction: Formation of 2-alkylsuccinic acid derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-Cinnamylsuccinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-cinnamylsuccinic acid involves its interaction with various molecular targets and pathways. The cinnamyl group can interact with cellular membranes, affecting membrane fluidity and function. Additionally, the compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Cinnamic Acid: Shares the cinnamyl group but lacks the succinic acid moiety.
Succinic Acid: Lacks the cinnamyl group but shares the succinic acid backbone.
Cinnamyl Alcohol: Contains the cinnamyl group but with an alcohol functional group instead of succinic acid.
Uniqueness: 2-Cinnamylsuccinic acid is unique due to the combination of the cinnamyl and succinic acid moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
2-(3-phenylprop-2-enyl)butanedioic acid |
InChI |
InChI=1S/C13H14O4/c14-12(15)9-11(13(16)17)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9H2,(H,14,15)(H,16,17) |
InChIキー |
USYIGOSTVXJXHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14094957.png)
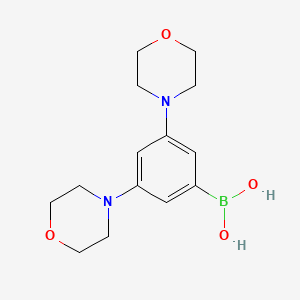
![(4-{[(6-Benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14094966.png)
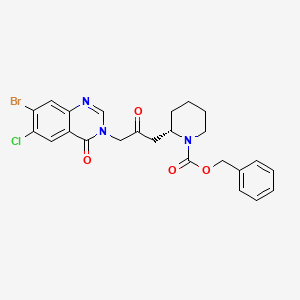
![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094970.png)
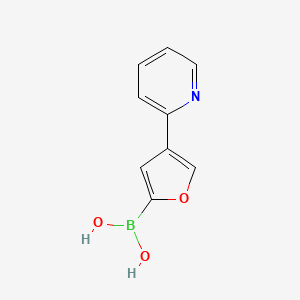
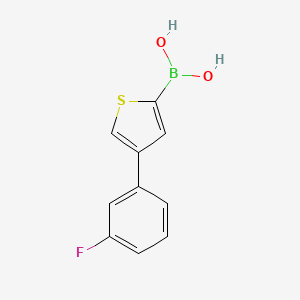
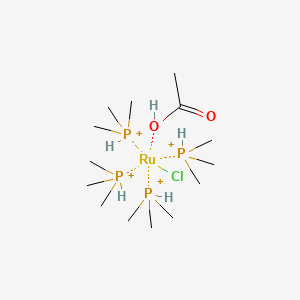
![1-(4-Chlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094988.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094998.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095008.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14095011.png)

